molecular formula C17H9Cl2FN2O4 B3698542 5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide

5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide

Cat. No.: B3698542
M. Wt: 395.2 g/mol
InChI Key: QFKGXXBDUWFNLD-UHFFFAOYSA-N
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Description

5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of dichlorophenyl and fluoro-nitrophenyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction with a dichlorophenyl derivative.

    Introduction of the fluoro-nitrophenyl group: This can be done through a nitration reaction followed by fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the fluoro-nitrophenyl moiety can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the fluoro-nitrophenyl moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biology

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions.

    Drug Development: Its structural features may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for treating various diseases, depending on its biological activity.

    Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.

Industry

    Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of advanced polymers.

    Coatings and Adhesives: Its unique chemical properties may make it suitable for use in coatings and adhesives with specific performance characteristics.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dichlorophenyl)-N-(2-fluorophenyl)furan-2-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    5-(2,3-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide: Lacks the fluorine atom, which may influence its chemical properties and interactions.

    5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties.

Uniqueness

The presence of both dichlorophenyl and fluoro-nitrophenyl groups in 5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct electronic and steric effects, influencing its behavior in various chemical and biological contexts.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN2O4/c18-11-3-1-2-10(16(11)19)14-6-7-15(26-14)17(23)21-13-8-9(22(24)25)4-5-12(13)20/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKGXXBDUWFNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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